3,5-Di-t-butylcinnamic acid

Description

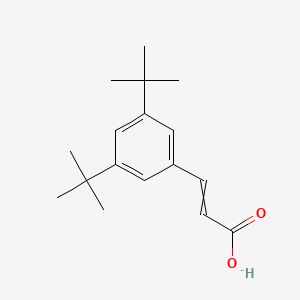

3,5-Di-t-butylcinnamic acid (IUPAC name: 3-[3,5-bis(tert-butyl)-4-hydroxyphenyl]propanoic acid) is a synthetic phenolic derivative of hydrocinnamic acid. Its molecular formula is C₁₇H₂₆O₃, with a molecular weight of 278.39 g/mol . The compound features two tert-butyl groups at the 3- and 5-positions of the aromatic ring, a hydroxyl group at the 4-position, and a propanoic acid side chain.

The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in developing antioxidants and stabilizers for polymers and agrochemicals . Its structural rigidity and lipophilicity enhance stability in hydrophobic environments, making it valuable in industrial applications .

Properties

Molecular Formula |

C17H24O2 |

|---|---|

Molecular Weight |

260.4 g/mol |

IUPAC Name |

3-(3,5-ditert-butylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C17H24O2/c1-16(2,3)13-9-12(7-8-15(18)19)10-14(11-13)17(4,5)6/h7-11H,1-6H3,(H,18,19) |

InChI Key |

NFWMBTZSQMQLFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C=CC(=O)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-t-butylcinnamic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method employs boronic acids and halides under mild and functional group-tolerant conditions. The reaction typically involves the use of palladium catalysts and bases such as potassium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Esterification and Derivatization

The carboxylic acid group in DTBCA undergoes esterification to form derivatives with enhanced solubility or targeted biological activity.

Protection of Carboxylic Acid

Yb(OTf)₃ catalyzes the protection of DTBCA’s carboxylic acid group using tert-butyloxycarbonyl (Boc) reagents:

-

Reagents : Boc₂O (2.3–5.0 equiv), Yb(OTf)₃ (5–10 mol%) in CH₃CN at 80°C .

-

Mechanism : Formation of a chelate complex between Yb³⁺ and Boc₂O facilitates nucleophilic attack by the carboxylic acid, leading to mixed anhydride intermediates .

Radical Scavenging and Antioxidant Activity

The phenolic hydroxyl and conjugated double bond in DTBCA contribute to its antioxidant properties.

DPPH Radical Scavenging

DTBCA exhibits significant radical scavenging due to its ability to donate hydrogen atoms:

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| DTBCA | 12.4 | |

| α-Tocopherol | 8.2 | |

| Octadecyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate | 15.1 |

-

Mechanism : Stabilization of the phenoxy radical via resonance and electron-donating tert-butyl groups enhances reactivity .

Inhibition of Lipid Peroxidation

DTBCA reduces lipid peroxidation in biological membranes:

-

Efficacy : 85% inhibition at 100 μM in a Fe²⁺/ascorbate-induced system .

-

Comparison : Outperforms analogues lacking tert-butyl groups (e.g., 3-phenylpropanoic acid: 32% inhibition) .

Bromination and Electrophilic Substitution

The electron-rich aromatic ring in DTBCA undergoes electrophilic substitution, though steric hindrance from tert-butyl groups limits reactivity.

Bromination of the Double Bond

The α,β-unsaturated system reacts with bromine via addition:

textDTBCA + Br₂ → 2,3-Dibromo-DTBCA

-

Conditions : Bromine in dichloromethane at room temperature .

-

Observation : Rapid decolorization of bromine, precipitation of the dibrominated product .

Aromatic Bromination

Limited reactivity observed due to steric shielding by tert-butyl groups:

-

Selectivity : Para-substitution is sterically blocked; meta-substitution is disfavored electronically .

Coordination Chemistry and Metal Interactions

DTBCA forms complexes with transition metals, influencing its redox behavior:

Iron(III) Complexation

Biological Activity via Redox Pathways

DTBCA modulates mitochondrial function and oxidative stress:

Mitochondrial Protection

-

ATP Synthesis : 25.7% increase at 20 mg/kg dose in rat hippocampal cells .

-

Oxidative Stress Reduction : ↓ TBARS levels by 40% and ↑ glutathione peroxidase activity by 35% .

Thermal Stability and Decomposition

DTBCA decomposes at elevated temperatures, forming phenolic radicals:

Solubility and Reaction Solvent Effects

Scientific Research Applications

3,5-Di-t-butylcinnamic acid has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.

Medicine: Research has explored its neuroprotective effects, particularly in the context of ischemic stroke and mitochondrial function.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Di-t-butylcinnamic acid involves its interaction with various molecular targets and pathways. For example, in the context of neuroprotection, the compound has been shown to improve mitochondrial function by increasing citrate synthase activity and ATP content in hippocampal cells . It also reduces oxidative stress and apoptosis by modulating the activity of antioxidant enzymes and apoptosis-inducing factors .

Comparison with Similar Compounds

3,5-Bistrifluoromethylhydrocinnamic Acid

- Structure : Replaces tert-butyl groups with trifluoromethyl (-CF₃) groups at the 3- and 5-positions (Fig. 1a) .

- Key Differences: Electronic Effects: -CF₃ groups are electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating tert-butyl groups. This increases acidity of the phenolic -OH . Applications: Preferred in medicinal chemistry for synthesizing fluorinated bioactive compounds due to enhanced metabolic stability and membrane permeability .

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

- Structure : Features hydroxyl groups at the 3- and 4-positions of the aromatic ring and an unsaturated acrylic acid side chain (Fig. 1b) .

- Key Differences :

- Antioxidant Activity : Caffeic acid’s dihydroxy configuration enables stronger free radical scavenging via hydrogen atom transfer, whereas 3,5-Di-t-butylcinnamic acid relies on steric protection of the -OH group .

- Solubility : More hydrophilic due to polar hydroxyl groups, unlike the highly lipophilic this compound .

Sinapic Acid (3,5-Dimethoxy-4-hydroxycinnamic Acid)

- Structure : Contains methoxy (-OCH₃) groups at 3- and 5-positions and a hydroxyl group at 4-position .

- Key Differences :

Physical and Chemical Properties

Research Findings

- Antioxidant Efficiency: this compound’s tert-butyl groups sterically shield the phenolic -OH, prolonging antioxidant activity in non-polar matrices (e.g., plastics) compared to caffeic acid, which degrades faster in oxidative environments .

- Synthetic Utility: The tert-butyl groups in this compound hinder electrophilic aromatic substitution, directing reactions to the propanoic acid side chain, unlike 3,5-Bistrifluoromethylhydrocinnamic acid, where -CF₃ groups activate the ring for nitration or halogenation .

Q & A

Basic Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3,5-Di-t-butylcinnamic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H-NMR and C-NMR to confirm the structure, focusing on the tert-butyl groups (δ ~1.3 ppm for H) and the cinnamic acid backbone (e.g., α,β-unsaturated carbonyl signals). DEPT NMR can clarify carbon types .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] or [M-H] ions). Fragmentation patterns help confirm substituent positions .

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (e.g., 254 nm) using a C18 column and acetonitrile/water gradient ensures purity >95%. Validate with retention time and spiking experiments .

Q. How is this compound utilized as a reference standard in analytical chemistry?

- Methodological Answer :

- Calibration : Prepare serial dilutions in a solvent compatible with the analytical method (e.g., methanol). Establish a calibration curve using UV-Vis or LC-MS detection .

- Validation : Follow FDA guidelines for accuracy, precision, and linearity. Cross-validate with independent techniques like FTIR or differential scanning calorimetry (DSC) for melting point consistency .

- Documentation : Provide a Certificate of Analysis (CoA) with batch-specific data (e.g., purity, moisture content) and storage conditions (-20°C under inert gas) .

Q. What are the primary synthetic routes for this compound?

- Methodological Answer :

- Friedel-Crafts Alkylation : React cinnamic acid with tert-butyl chloride in the presence of AlCl₃ as a catalyst. Optimize reaction time (12–24 hr) and temperature (0–25°C) to minimize side products .

- Suzuki-Miyaura Coupling : Use a boronic acid derivative of tert-butyl groups and a cinnamic acid halide precursor with Pd catalysts (e.g., Pd(PPh₃)₄). Purify via column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer :

- Reaction Optimization : Screen catalysts (e.g., AlCl₃ vs. FeCl₃) and solvent systems (e.g., dichloromethane vs. toluene). Use Design of Experiments (DoE) to identify critical factors .

- Byproduct Analysis : Employ LC-MS or GC-MS to detect intermediates (e.g., tert-butyl ethers) or degradation products. Adjust stoichiometry (e.g., tert-butyl chloride excess) to suppress side reactions .

- Reproducibility : Document inert atmosphere conditions (N₂/Ar) and moisture control rigorously. Replicate reactions in triplicate with independent batches of reagents .

Q. What strategies improve the aqueous solubility of this compound for biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity. Validate stability via dynamic light scattering (DLS) .

- Derivatization : Synthesize water-soluble salts (e.g., sodium or ammonium) or PEGylated derivatives. Confirm bioactivity retention via enzyme inhibition assays (e.g., COX-2) .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles. Characterize particle size (Zetasizer) and release kinetics (dialysis membrane method) .

Q. How does the steric hindrance of tert-butyl groups influence the reactivity of this compound in organic synthesis?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with non-hindered analogs (e.g., 3,5-dimethylcinnamic acid) in esterification or Diels-Alder reactions. Use H NMR to monitor progress .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to analyze steric effects on transition states. Correlate with experimental yields .

- X-ray Crystallography : Resolve crystal structures to quantify dihedral angles and steric parameters (e.g., Tolman cone angles) .

Q. What are the best practices for studying the antioxidant properties of this compound?

- Methodological Answer :

- DPPH/ABTS Assays : Prepare stock solutions in ethanol and measure radical scavenging at 517 nm (DPPH) or 734 nm (ABTS). Include Trolox as a positive control .

- Cellular Models : Use HepG2 or RAW 264.7 cells to assess ROS inhibition via fluorescent probes (e.g., DCFH-DA). Validate cytotoxicity via MTT assays .

- Mechanistic Studies : Perform ESR spectroscopy to detect radical intermediates. Correlate with tert-butyl group’s electron-donating capacity .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.